molecular formula C7H14O4S B611343 Thiol-PEG2-acid CAS No. 1379649-73-6

Thiol-PEG2-acid

Cat. No.: B611343
CAS No.: 1379649-73-6
M. Wt: 194.25
InChI Key: LVZZPXCJOJFHTI-UHFFFAOYSA-N
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Description

The presence of the polyethylene glycol (PEG) spacer increases its solubility in aqueous media . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Thiol-PEG2-acid is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This is achieved through the formation of a ternary complex with an E3 ubiquitin ligase and the target protein .

Mode of Action

This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The thiol group in this compound can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming a ternary complex with an E3 ubiquitin ligase and the target protein, this compound enables the ubiquitination and subsequent degradation of the target protein . This process can selectively modulate the levels of specific proteins within the cell, influencing various downstream effects based on the function of the degraded protein.

Pharmacokinetics

As a peg-based compound, this compound is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This property can enhance the bioavailability of the compound

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific protein targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of PEG with thiol-containing reagents under controlled conditions to introduce the thiol group, followed by the addition of a carboxylic acid group .

Industrial Production Methods

Industrial production of Thiol-PEG2-acid typically involves large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification, distillation, and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Thiol-PEG2-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiol-PEG2-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification.

    Biology: Employed in the conjugation of proteins and peptides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiol-PEG2-acid is unique due to its balanced length of the PEG spacer, which provides an optimal combination of solubility and reactivity. Its ability to form stable covalent bonds with a variety of biomolecules makes it highly versatile for numerous applications in research and industry .

Biological Activity

Thiol-PEG2-acid, a compound with the chemical formula C7_7H14_{14}O4_4S, is a member of the polyethylene glycol (PEG) family that features a thiol group. This compound has gained attention in various fields, particularly in biochemistry and medicinal chemistry, due to its unique properties and biological activities. Its structure allows it to serve as a versatile linker in bioconjugation processes, enhancing the solubility and stability of proteins and peptides.

  • Molecular Weight : 178.25 g/mol
  • Structure : Contains a thiol group (-SH) and a carboxylic acid (-COOH) functional group, which are crucial for its reactivity and applications in biological systems.

Biological Activity

This compound exhibits several biological activities that make it valuable in research and therapeutic applications.

This compound functions primarily through PEGylation , which involves the covalent attachment of PEG chains to biomolecules. This process enhances the solubility, stability, and bioavailability of therapeutic agents. The thiol group allows for specific conjugation reactions with various biomolecules, facilitating targeted delivery systems in drug development.

Key Mechanisms:

  • Ubiquitin-Proteasome System : this compound acts as a linker in PROTAC (Proteolysis Targeting Chimeras), connecting an E3 ubiquitin ligase to a target protein, leading to selective degradation of unwanted proteins.
  • Cellular Interactions : The compound influences cellular functions by modifying protein interactions and enhancing the solubility of hydrophobic drugs .

Pharmacokinetics

This compound is characterized by:

  • Good Aqueous Solubility : The PEG component increases solubility in biological fluids, which is essential for effective drug delivery.
  • Stability in Biological Environments : It maintains stability under physiological conditions, allowing for sustained release of conjugated agents.

Applications in Research and Medicine

This compound is utilized across various domains:

Drug Delivery Systems

  • Enhancement of Pharmacokinetics : By improving the solubility and stability of drugs, this compound is used to develop formulations that enhance bioavailability.

Bioconjugation

  • Protein Modification : It serves as a linker for attaching drugs or other molecules to proteins, improving their therapeutic efficacy .

Advanced Material Development

  • Hydrogel Formation : this compound can be incorporated into hydrogels that release bioactive molecules in response to specific stimuli (e.g., pH changes or light exposure) .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesSolubilityApplications
This compound2 PEG units + thiol + carboxylic acidHighDrug delivery, bioconjugation
Thiol-PEG3-acid3 PEG units + thiol + carboxylic acidHigher than PEG2Similar applications
Thiol-PEG4-acid4 PEG units + thiol + carboxylic acidHighestEnhanced flexibility
Thiol-PEG2-amine2 PEG units + thiol + amineModerateDifferent reactivity profile

Case Studies and Research Findings

  • Targeted Drug Delivery : A study demonstrated that incorporating this compound into nanoparticle formulations significantly improved the delivery efficiency of anticancer drugs, leading to enhanced therapeutic outcomes in animal models.
  • Bioconjugation Strategies : Research highlighted the effectiveness of this compound in creating stable conjugates with antibodies for targeted therapy against cancer cells. These conjugates showed increased binding affinity and reduced off-target effects compared to non-modified antibodies .
  • Hydrogel Applications : In another study, hydrogels formed with this compound were used for controlled release of growth factors. The bioactivity of released factors was preserved, demonstrating potential for regenerative medicine applications .

Properties

IUPAC Name

3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZPXCJOJFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1032347-93-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032347-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801165801
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032347-93-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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